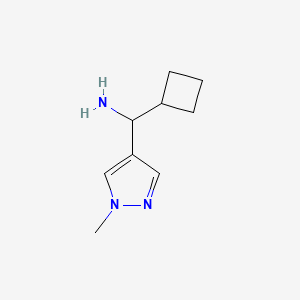

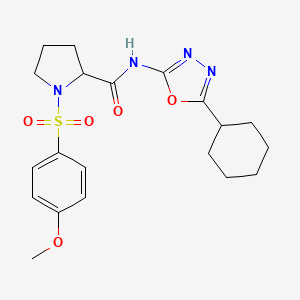

![molecular formula C11H22N2O3S B2613796 Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate CAS No. 2361634-19-5](/img/structure/B2613796.png)

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is C11H22N2O3S. Its molecular weight is 262.37.Chemical Reactions Analysis

The Boc group in compounds like Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate and related compounds have been extensively utilized as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds have demonstrated their utility as versatile intermediates in constructing complex organic molecules, showcasing their significance in organic chemistry research (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

The compound has also found application in asymmetric synthesis, which is a critical area in the development of chiral drugs and molecules. For example, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized via an asymmetric Mannich reaction, highlighting the compound's role in generating chiral building blocks essential for pharmaceutical synthesis (Yang, Pan, & List, 2009).

Catalysis and Cyclopropanation

Furthermore, the use of tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, in nickel-catalyzed cyclopropanation of alkenes underlines the compound's utility in catalysis and the formation of cyclopropane derivatives, which are valuable in medicinal chemistry (Gai, Julia, & Verpeaux, 1991).

Sensor Materials and Fluorescence

Moreover, tert-butyl carbazole derivatives have been investigated for their potential in sensing applications, particularly in the detection of volatile acid vapors. The introduction of tert-butyl groups has been shown to enhance the gelation properties of carbazole derivatives, leading to the formation of organogels that can be used as fluorescent sensory materials. This application demonstrates the compound's relevance in developing new materials for chemical sensing and detection (Sun et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUJUESKZKQCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)

![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)